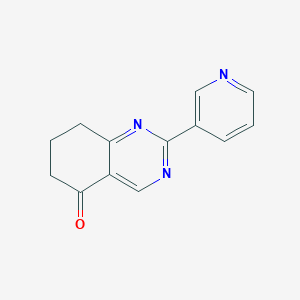

2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one

Description

2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound featuring a partially saturated quinazolinone core (7,8-dihydroquinazolin-5(6H)-one) with a pyridin-3-yl substituent at the 2-position. The quinazolinone scaffold is widely explored in medicinal chemistry due to its versatility in interacting with biological targets, such as enzymes and receptors.

Properties

Molecular Formula |

C13H11N3O |

|---|---|

Molecular Weight |

225.25 g/mol |

IUPAC Name |

2-pyridin-3-yl-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C13H11N3O/c17-12-5-1-4-11-10(12)8-15-13(16-11)9-3-2-6-14-7-9/h2-3,6-8H,1,4-5H2 |

InChI Key |

WBOBZMATEMRFBH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with 3-pyridinecarboxaldehyde under acidic conditions to form the quinazolinone core. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for halogenation.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Halogenated quinazolinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is recognized for its potential as a therapeutic agent due to its diverse biological activities. Key applications include:

- Antitumor Activity : Research indicates that derivatives of 7,8-dihydroquinazolin-5(6H)-one exhibit significant antitumor properties. Studies have shown that these compounds can act as inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. This makes them promising candidates for developing anticancer drugs targeting various malignancies .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies have demonstrated that it can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. These findings suggest its potential use in treating infections caused by resistant strains .

- Cardiovascular Applications : Some derivatives of the compound have been explored for their antihypertensive effects. They act as angiotensin II receptor antagonists, which can help manage blood pressure and reduce cardiovascular risks .

Synthesis and Derivatives

The synthesis of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves cyclization reactions starting from anthranilic acid derivatives or related precursors under acidic or basic conditions. This process can yield various derivatives with modified biological properties, enhancing their therapeutic potential .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

Recent studies have highlighted the efficacy of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one in various applications:

- Antitumor Research : A study demonstrated that specific derivatives showed promising results in inhibiting tumor growth in animal models, suggesting their potential for further development into anticancer therapies .

- Antimicrobial Testing : Another investigation reported that the compound exhibited significant antibacterial activity against multi-drug resistant strains, indicating its potential role in addressing the growing issue of antibiotic resistance .

Mechanism of Action

The biological activity of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The compound may also interfere with DNA replication and repair mechanisms, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Variations at Position 2

The 2-position substituent significantly influences physicochemical and biological properties. Key comparisons include:

- 2-Phenyl-7,8-dihydroquinazolin-5(6H)-one: The phenyl group increases lipophilicity (logP ~2.8 estimated) compared to the pyridinyl derivative (logP ~1.9 estimated). Lacks hydrogen-bonding capability, which may reduce solubility and target affinity compared to pyridinyl derivatives.

- 2-(Pyrimidin-2-yl-piperazinyl)-4-anilino-7,8-dihydroquinazolin-5(6H)-one: Incorporates a pyrimidinyl-piperazinyl group, introducing multiple nitrogen atoms for hydrogen bonding and enhanced solubility.

2-(3,5-Dimethylpiperidin-1-yl)-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one :

Key Insight : Pyridinyl substituents balance lipophilicity and polarity, making them favorable for optimizing solubility and target engagement compared to purely aromatic or aliphatic groups.

Substituents at Other Positions

Compounds with modifications at position 7 highlight the impact of peripheral substituents:

- 7-(4-Methoxyphenyl)-2-(morpholinoethylamino)-7,8-dihydroquinazolin-5(6H)-one: The morpholinoethylamino group at position 2 adds a flexible, polar side chain, improving aqueous solubility.

Key Insight : Substituents at position 7 can modulate electronic and steric properties but may complicate synthesis and safety profiles.

Core Structure Variations

- 6,7-Dihydroquinazolin-8(5H)-one :

- A structural isomer with the ketone at position 8 instead of 5.

- Reduced conjugation in the core ring system may lower stability and alter tautomerism, affecting reactivity .

Biological Activity

2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core with a pyridine substitution at the 2-position. Its molecular formula is with a molecular weight of approximately 186.21 g/mol. The structure can be represented as follows:

Biological Activity Overview

The biological activities of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one include:

- Antimicrobial Activity : Exhibits significant activity against various bacterial strains and fungi.

- Anticancer Properties : Demonstrated potential in inhibiting cancer cell proliferation in vitro.

- Neuroprotective Effects : Investigated for its ability to protect neuronal cells from oxidative stress.

The mechanisms underlying the biological activity of this compound involve several pathways:

- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cell proliferation and survival.

- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways that control cellular functions.

- Oxidative Stress Reduction : It has been shown to enhance antioxidant defenses in cells, thereby reducing oxidative damage.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 2-(Pyridin-3-yl)-7,8-dihydroquinazolin-5(6H)-one against several pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Candida albicans, demonstrating its potential as an antimicrobial agent .

Anticancer Activity

In vitro studies on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that this compound inhibited cell growth with an IC50 value ranging from 10 to 20 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway .

Neuroprotective Effects

Research focused on the neuroprotective effects of the compound showed that it could significantly reduce neuronal cell death induced by glutamate toxicity. This effect was attributed to its ability to inhibit excitotoxicity and enhance cellular antioxidant capacity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.